Didodecylarsinic acid
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Overview
Description
Didodecylarsinic acid is an organoarsenic compound with the chemical formula C24H51AsO2 It is characterized by the presence of two dodecyl groups attached to an arsenic atom, which is further bonded to a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Didodecylarsinic acid can be synthesized through the reaction of dodecylmagnesium bromide with arsenic trioxide, followed by hydrolysis. The reaction typically involves the following steps:
- Preparation of dodecylmagnesium bromide by reacting dodecyl bromide with magnesium in anhydrous ether.
- Reaction of dodecylmagnesium bromide with arsenic trioxide to form didodecylarsine.
- Hydrolysis of didodecylarsine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Didodecylarsinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic(V) compounds.
Reduction: Reduction reactions can convert it back to didodecylarsine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can facilitate the substitution of the hydroxyl group.
Major Products:
Oxidation: Arsenic(V) derivatives.
Reduction: Didodecylarsine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Didodecylarsinic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds.
Biology: Studies have explored its potential as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting cancer cells.
Industry: It is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of didodecylarsinic acid involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of key enzymes and cellular processes, making it a potential candidate for antimicrobial and anticancer applications. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Dimethylarsinic acid: Another organoarsenic compound with different alkyl groups.
Diphenylarsinic acid: Contains phenyl groups instead of dodecyl groups.
Triphenylarsine oxide: An organoarsenic compound with three phenyl groups.
Comparison: Didodecylarsinic acid is unique due to its long dodecyl chains, which impart distinct physical and chemical properties compared to other organoarsenic compounds
Properties
CAS No. |
6727-97-5 |
---|---|
Molecular Formula |
C24H51AsO2 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
didodecylarsinic acid |
InChI |
InChI=1S/C24H51AsO2/c1-3-5-7-9-11-13-15-17-19-21-23-25(26,27)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,26,27) |
InChI Key |
HDPOPKXKWJWXTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[As](=O)(CCCCCCCCCCCC)O |
Origin of Product |
United States |
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